N'-(furan-2-ylmethyl)-N-(2-piperazin-1-ylethyl)oxamide
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Overview
Description
N’-(furan-2-ylmethyl)-N-(2-piperazin-1-ylethyl)oxamide is a synthetic organic compound that features a furan ring, a piperazine moiety, and an oxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(furan-2-ylmethyl)-N-(2-piperazin-1-ylethyl)oxamide typically involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furfural with a suitable reducing agent.
Formation of the piperazin-1-ylethyl intermediate: This involves the reaction of piperazine with an appropriate alkylating agent.
Coupling reaction: The final step involves the coupling of the furan-2-ylmethyl intermediate with the piperazin-1-ylethyl intermediate in the presence of an oxamide-forming reagent such as oxalyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(furan-2-ylmethyl)-N-(2-piperazin-1-ylethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxamide group can be reduced to form corresponding amines.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(furan-2-ylmethyl)-N-(2-piperazin-1-ylethyl)oxamide would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N’-(furan-2-ylmethyl)-N-(2-piperazin-1-ylethyl)carbamate: Similar structure but with a carbamate group instead of an oxamide.
N’-(furan-2-ylmethyl)-N-(2-piperazin-1-ylethyl)urea: Similar structure but with a urea group instead of an oxamide.
Uniqueness
N’-(furan-2-ylmethyl)-N-(2-piperazin-1-ylethyl)oxamide is unique due to the presence of the oxamide functional group, which can impart different chemical and biological properties compared to carbamate or urea analogs. This uniqueness can be exploited in the design of new compounds with specific desired properties.
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-(2-piperazin-1-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c18-12(13(19)16-10-11-2-1-9-20-11)15-5-8-17-6-3-14-4-7-17/h1-2,9,14H,3-8,10H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTHOUGBJNUION-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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